molecular formula C24H25NO2 B333837 N-(3,3-diphenylpropyl)-2-ethoxybenzamide

N-(3,3-diphenylpropyl)-2-ethoxybenzamide

Cat. No.: B333837
M. Wt: 359.5 g/mol
InChI Key: BQJZDOWGEXBEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-Diphenylpropyl)-2-ethoxybenzamide is a synthetic benzamide derivative characterized by a diphenylpropylamine side chain attached to a 2-ethoxybenzamide core.

The compound’s synthesis typically involves coupling a substituted benzoyl chloride with a diphenylpropylamine precursor under reflux conditions, as seen in analogous reactions (e.g., Scheme 5 in ). Characterization methods include NMR, IR, and mass spectrometry, with structural confirmation via X-ray crystallography in related compounds .

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-ethoxybenzamide

InChI

InChI=1S/C24H25NO2/c1-2-27-23-16-10-9-15-22(23)24(26)25-18-17-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,21H,2,17-18H2,1H3,(H,25,26)

InChI Key

BQJZDOWGEXBEJH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents on Benzamide Key Structural Features Biological Activity/Applications References
This compound 2-ethoxy Diphenylpropyl chain, ethoxy group Potential allosteric modulation (inferred)
N-(3,3-Diphenylpropyl)-3-methoxybenzamide 3-methoxy Methoxy group at meta position Unknown; likely similar pharmacokinetics
N-(2-Ethoxyphenyl)-3,3-diphenylpropanamide N-linked ethoxyphenyl Ethoxy group on phenyl ring Unreported; structural analog
SoRI-20041 (Quinazolinamine derivative) 2-phenyl-4-quinazolinamine Quinazolinamine core, diphenylpropyl Allosteric DAT modulator (nanomolar potency)
N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide 4-hydroxyphenylacetamide Acetamide linker, hydroxyl group Intermediate in synthesis of bioactive molecules

Key Observations:

Meta-substituted analogs may exhibit altered steric interactions in biological targets. Replacement of benzamide with quinazolinamine (SoRI-20041) shifts activity toward dopamine transporter (DAT) modulation, highlighting the importance of heterocyclic cores in target specificity .

Diphenylpropyl Chain :

  • The diphenylpropyl group is a conserved feature in several analogs, suggesting its role in enhancing lipophilicity and membrane permeability. This moiety is critical in DAT allosteric modulators (e.g., SoRI-20041), where it may stabilize ligand-receptor interactions .

Functional Group Modifications :

  • Hydroxyl vs. Ethoxy : The 4-hydroxyphenylacetamide analog () introduces a polar group, likely affecting solubility and metabolic pathways compared to the ethoxy variant.
  • Acetamide Linkers : Compounds with acetamide linkers (e.g., 40005 in ) may serve as prodrugs or intermediates, enabling further functionalization.

Pharmacological Implications

The ethoxy group may reduce metabolic degradation compared to hydroxylated analogs, enhancing bioavailability.

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